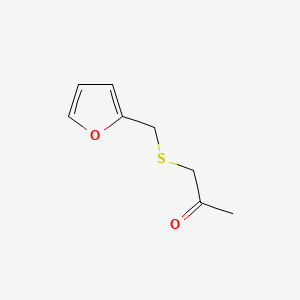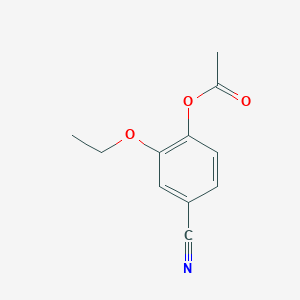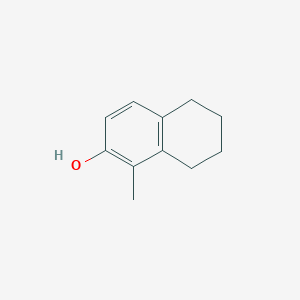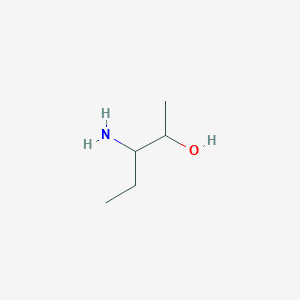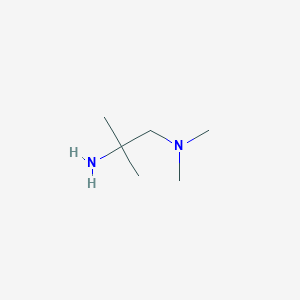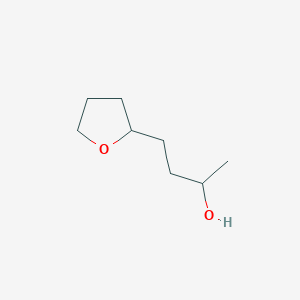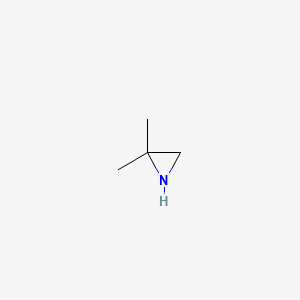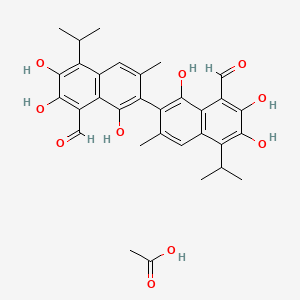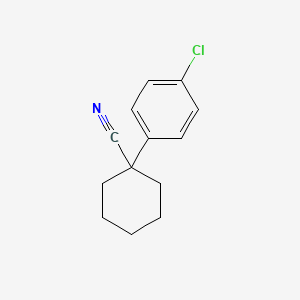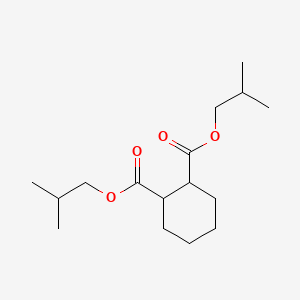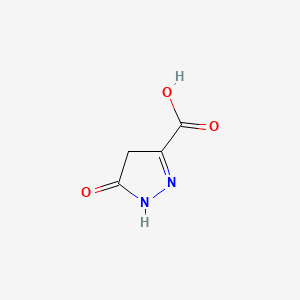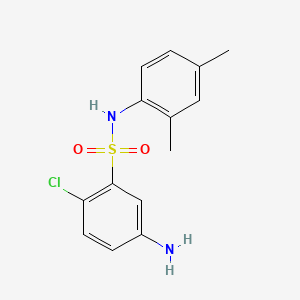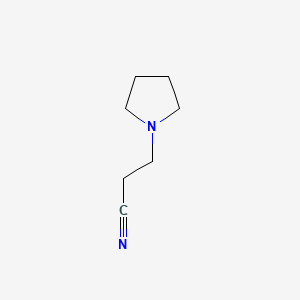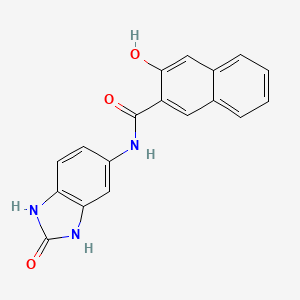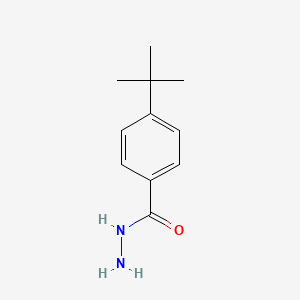
4-tert-Butylbenzhydrazide
Descripción general
Descripción
4-tert-Butylbenzhydrazide is a chemical compound that is part of the hydrazide family, known for its role in forming biologically active compounds across various fields of chemistry. It is related to 4-tert-butylphenol and 4-tert-butylcatechol, which are compounds with tert-butyl groups that influence their physical and chemical properties .
Synthesis Analysis
The synthesis of 4-tert-Butylbenzhydrazide derivatives has been explored in the context of creating potent urease inhibitors. These derivatives were synthesized through the condensation of aromatic aldehydes with commercially available 4-(tert-butyl)benzoic acid, resulting in good to excellent yields. The process was characterized using spectroscopic techniques such as HREI-MS and 1H-NMR .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-tert-butylcatechol, has been studied in various contexts. For instance, the crystal structure of a thiazol-2-amine derivative of 4-tert-butylcatechol was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and \u2160\u00b7\u00b7\u00b7\u2160 contacts that stabilize the three-dimensional network structure . Similarly, the molecular structure of 4-tert-butylpyrazoles was determined using X-ray and NMR spectroscopy, which provided insights into the buttressing effect of the 4-tert-butyl substituent .
Chemical Reactions Analysis
4-tert-Butylcatechol, a related compound, undergoes various chemical reactions, such as electrochemical oxidation in the presence of nucleophiles, leading to the formation of coumestan derivatives and methoxyquinones. These reactions involve mechanisms like 1,4-addition (Michael) and electro-decarboxylation . Additionally, the transformation of 4-tert-butylphenol by ferrate(VI) involves hydroxylation, benzene-ring cleavage, and radical coupling reactions, indicating a complex reaction pathway for the degradation of such compounds .
Physical and Chemical Properties Analysis
The introduction of tert-butyl side groups in polyimides derived from 4-tert-butylcatechol leads to a decrease in dielectric constant, low moisture absorption, and high glass transition temperatures, indicating that the tert-butyl group significantly affects the physical properties of these materials . The solubility and thermal stability of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol also highlight the influence of the tert-butyl group on the material properties .
Aplicaciones Científicas De Investigación
Bioactive Compounds and Biological Screening
4-tert-Butylbenzhydrazide derivatives have been synthesized and characterized, showing significant biological activities. These include antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Notably, compounds derived from 4-tert-Butylbenzhydrazide have shown effective interaction with Salmon sperm DNA, indicating potential applications in genetic studies and drug development (Sirajuddin et al., 2013).
Laccase Inhibition
Studies have been conducted on hydrazide-hydrazones derived from 4-tert-Butylbenzhydrazide as inhibitors of laccase from Trametes versicolor. Laccase is a copper-containing enzyme, and its inhibition can impact various biochemical processes, especially those related to plant pathogens. This research contributes to the understanding of how such compounds can be used to control plant diseases and in other biochemical applications (Maniak et al., 2020).
Polyimides with Low Dielectric Constant
4-tert-Butylbenzhydrazide derivatives have been used in the synthesis of novel polyimides. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them suitable for applications in electronics where materials with such properties are essential (Chern & Tsai, 2008).
Antitumor Activity
Certain derivatives of 4-tert-Butylbenzhydrazide have been synthesized and evaluated for their antitumor activities. These compounds exhibited promising results against specific cancer cell lines, indicating potential applications in cancer treatment and research (叶姣 et al., 2015).
Urease Inhibition
Research on N′-Benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors has shown significant results. Urease is an enzyme that can impact various physiological and pathological processes. The inhibition of urease by these compounds could have implications in treating diseases related tothe enzyme's activity. Furthermore, this research helps in understanding the structure-activity relationship of these compounds, providing insights into drug design and development (Ahmad et al., 2022).
Self-Assembly and Molecular Arrays
4-tert-Butylbenzhydrazide derivatives have been investigated for their role in self-assembly processes, leading to the formation of new layered molecular arrays. This research is significant in the field of supramolecular chemistry, where understanding the self-assembly mechanisms can lead to the development of novel materials and nanotechnology applications (Armstrong et al., 2002).
Solid Support in Peptide Synthesis
The evaluation of 4-tert-Butyl-Benzhydrylamine Resin (BUBHAR) as a solid support for peptide synthesis has shown promising results. This research contributes to the field of solid-phase peptide chemistry, where such supports are crucial for the efficient synthesis of peptides. The properties of BUBHAR suggest its potential as an alternative or complementary resin in peptide synthesis (Souza et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-tert-butylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFQWDLRLHUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074747 | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzhydrazide | |
CAS RN |
43100-38-5 | |
| Record name | 4-tert-Butylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43100-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043100385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tert-butylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylbenzhydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE762NHT78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

